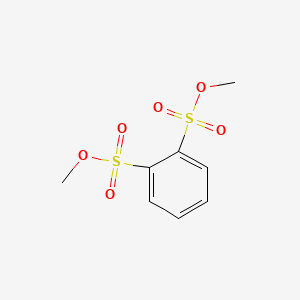

Dimethyl 1,2-benzenedisulfonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82975-59-5 |

|---|---|

Molecular Formula |

C8H10O6S2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

dimethyl benzene-1,2-disulfonate |

InChI |

InChI=1S/C8H10O6S2/c1-13-15(9,10)7-5-3-4-6-8(7)16(11,12)14-2/h3-6H,1-2H3 |

InChI Key |

OUVUDMURERSZSE-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=C1S(=O)(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Advances for 1,2 Benzenedisulfonate Derivatives

Precursor Synthesis Strategies for 1,2-Benzenedisulfonic Acids

The creation of 1,2-benzenedisulfonic acids is a critical first step, with several synthetic routes available, each with its own advantages and challenges.

Diazotization and Nucleophilic Substitution Pathways

A prominent method for synthesizing 1,2-benzenedisulfonic acids involves the diazotization of aromatic amino sulfonic acids, followed by nucleophilic substitution. rsc.orgrsc.org This pathway is particularly valuable as it allows for the introduction of a second sulfonic acid group at a specific position on the benzene (B151609) ring.

A key example is the synthesis of 4-methyl-1,2-benzenedisulfonic acid (BMDSA) from 2-amino-5-methyl-benzenesulfonic acid (AMBSA). rsc.orgrsc.org The process begins with the diazotization of AMBSA. This involves dissolving AMBSA in a sodium hydroxide (B78521) solution, followed by the addition of hydrochloric acid to precipitate an intramolecular salt. The mixture is then cooled, and a solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt, which can be observed as pink crystals. rsc.orgrsc.org A characteristic band at 2287 cm⁻¹ in the infrared spectrum corresponds to the stretching vibrations of the diazonium group, confirming its formation. rsc.org

The subsequent step is a nucleophilic substitution reaction where the diazonium group is replaced by a sulfonate group. The filtered diazonium salt is dispersed in a concentrated hydrochloric acid solution containing a copper(I) catalyst. rsc.org A solution of sulfur dioxide in acetic acid is then added, and the reaction temperature is gradually raised and maintained for several hours while sulfur dioxide is continuously bubbled through the mixture. rsc.org This reaction, first noted by L. Landsberg, can yield products like 1,2-benzenedisulfonic acid from ortho-anilic acid in yields of up to 68%. chemicalbook.com After degassing and solvent evaporation, the resulting solid is washed and dried to yield the desired 1,2-benzenedisulfonic acid derivative. rsc.org

Table 1: Key Reagents in the Diazotization of 2-Amino-5-methyl-benzenesulfonic acid

| Reagent | Role |

|---|---|

| 2-Amino-5-methyl-benzenesulfonic acid (AMBSA) | Starting Material |

| Sodium Hydroxide (NaOH) | To dissolve AMBSA |

| Hydrochloric Acid (HCl) | To form intramolecular salt and provide acidic medium |

| Sodium Nitrite (NaNO₂) | Diazotizing agent |

| Copper(I) Catalyst (e.g., from CuSO₄·5H₂O) | Catalyst for nucleophilic substitution |

| Sulfur Dioxide (SO₂) | Source of the second sulfonate group |

Oxidative Routes for Aromatic Disulfonic Acid Formation

One such approach involves the oxidation of sulfur-containing compounds like thiophenols and diaryl disulfides. chemicalbook.com Oxidizing agents such as chlorine solution, potassium permanganate (B83412), or nitric acid can be employed to convert these precursors into sulfonic acids. chemicalbook.com For instance, oxygen can react with thiophenes to produce sulfones, which are key intermediates in oxidative desulfurization processes. acs.org These sulfones can then be further processed to yield the desired sulfonic acids.

Another oxidative strategy involves the diazotization of an amino carboxylic acid, followed by decomposition to form an aryne. This highly reactive intermediate can then react with carbon disulfide to produce a 1,2-dithiol. Subsequent oxidation of the dithiol in the presence of chlorine yields the corresponding 1,2-disulfonyl chloride, which can then be hydrolyzed to the disulfonic acid. rsc.orgrsc.org

However, direct oxidation of some substituted 1,2-disulfonimide precursors has proven challenging. For example, attempts to directly oxidize the methyl groups of 4-methyl-N-(p-methyl)-benzene-1,2-disulfonimide using potassium permanganate were unsuccessful due to the compound's extremely low solubility in water and its instability in various media. rsc.orgrsc.org

Esterification Protocols for Dimethyl 1,2-Benzenedisulfonate

Once the 1,2-benzenedisulfonic acid has been synthesized, the next step towards obtaining this compound is esterification. This process typically involves the conversion of the disulfonic acid to its more reactive disulfonyl chloride derivative, followed by reaction with an alcohol.

The chlorination of 1,2-benzenedisulfonic acid derivatives to form the corresponding 1,2-disulfonyl chlorides is a crucial step. rsc.org Reagents such as thionyl chloride or phosphorus oxychloride are commonly used for this transformation. rsc.orgorgsyn.org However, this step can present challenges. For instance, the chlorination of 1,2-disulfobenzoic acid can lead to substitution on the aromatic ring instead of the desired formation of the disulfonyl chloride. rsc.org The presence of two bulky sulfonyl chloride groups in adjacent positions on the benzene ring also makes these compounds challenging to obtain. rsc.org

After the successful synthesis of the 1,2-disulfonyl chloride, it can be reacted with an alcohol, such as methanol (B129727), in the presence of a base to yield the corresponding diester, this compound.

Synthesis of Related 1,2-Disulfonimide Scaffolds

The synthetic pathways leading to 1,2-benzenedisulfonate derivatives also provide access to related and valuable 1,2-disulfonimide scaffolds. These compounds are of interest as potential monomers for high-performance diffusion membranes. rsc.org

Condensation Reactions with Amines

The synthesis of 1,2-disulfonimides is typically achieved through the condensation reaction of a 1,2-disulfonyl chloride with an amine. rsc.orgresearchgate.net This reaction is generally efficient and allows for the formation of the sulfonimide linkage. researchgate.net For example, the condensation of 4-methyl-1,2-benzenedisulfonyl chloride with p-toluidine (B81030) demonstrates good yields and allows for the isolation of the pure N-aryl-1,2-disulfonimide product. rsc.orgrsc.org The reaction of benzenesulfonyl chloride with primary amines is a highly efficient process that goes to completion. researchgate.net

The Hinsberg test provides a classic method for distinguishing primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride in an aqueous base. libretexts.org Primary and secondary amines react to form sulfonamide derivatives. libretexts.org

Synthetic Challenges in 1,2-Disulfonyl Chloride Preparation

A significant hurdle in the synthesis of 1,2-disulfonimides is the preparation of the 1,2-disulfonyl chloride precursor. rsc.org The proximity of the two sulfonyl chloride groups on the benzene ring introduces considerable steric hindrance, making their synthesis challenging. rsc.orgrsc.org

Most successful approaches reported in the literature for obtaining 1,2-disulfonyl chlorides rely on the diazotization of the corresponding aromatic 1,2-amino sulfonic acids, as detailed previously. rsc.org Alternative methods, such as the direct chlorosulfonation of aromatic compounds, can be complicated by issues of regioselectivity and the formation of by-products. The chlorination of 1,2-disulfobenzoic acid, for example, can result in undesired substitution on the aromatic ring. rsc.org These synthetic difficulties underscore the importance of robust and reliable methods for accessing the key 1,2-disulfonyl chloride intermediates.

Advanced Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound relies heavily on the effective purification and isolation of its synthetic intermediates. Advanced techniques are crucial for removing impurities that can hinder subsequent reaction steps and affect the final product's purity. Key intermediates requiring purification include 1,2-benzenedisulfonyl chloride, which is the direct precursor to the final ester.

Common purification strategies for these intermediates involve chromatography and crystallization, often used in combination to achieve high purity.

Chromatographic Methods:

Flash column chromatography is a widely employed technique for the purification of sulfonyl chlorides and sulfonate esters. The choice of solvent system is critical for achieving optimal separation. The polarity of the solvent system is adjusted based on the polarity of the compound being purified. For relatively non-polar compounds, a less polar mobile phase is used, while more polar compounds require a more polar mobile phase.

A common approach for purifying reaction mixtures, especially those in high-boiling polar solvents like DMF, involves an initial work-up procedure. This can include evaporating the reaction solvent and redissolving the residue in a less polar solvent, such as dichloromethane (B109758) (DCM), which is more suitable for normal-phase chromatography. biotage.com Another effective method is to adsorb the crude reaction mixture onto a solid support like silica (B1680970) gel and then load it onto the column as a dry powder. biotage.com This technique often leads to sharper peaks and better separation of impurities. biotage.com

Below is a table of common solvent systems used in flash column chromatography for the purification of organic compounds, which can be adapted for intermediates in the synthesis of this compound.

| Polarity of Compound | Common Solvent Systems (v/v) | Notes |

| Non-polar | 5% Ethyl Acetate/Hexane, 5% Ether/Hexane, 100% Hexane | Good for compounds with low polarity. |

| Intermediate Polarity | 10-50% Ethyl Acetate/Hexane | A standard and versatile system for many organic compounds. |

| Polar | 100% Ethyl Acetate, 5% Methanol/Dichloromethane | Suitable for more polar molecules. Using more than 10% methanol can risk dissolving the silica gel. |

| Basic Compounds | 10% Ammonia in Methanol/Dichloromethane | The basic nature of the mobile phase helps to move stubborn amines off the baseline. |

| Acidic Compounds | Methanol/Dichloromethane with 1% Acetic Acid | The addition of acid can improve the chromatography of acidic compounds like carboxylic acids. |

This table is a general guide. The optimal solvent system for a specific compound must be determined empirically, often by using thin-layer chromatography (TLC).

Crystallization Techniques:

Crystallization is a powerful method for purifying solid intermediates and the final product, this compound. The process relies on the principle that the desired compound is less soluble in a particular solvent at lower temperatures than at higher temperatures, while impurities remain in the solution.

The selection of an appropriate solvent is paramount. A good crystallization solvent should dissolve the compound well when hot but poorly when cold. For compounds that are difficult to crystallize from a single solvent, a mixed-solvent system can be employed. In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent, in which it is less soluble, is added dropwise until the solution becomes cloudy, indicating the point of saturation. Slow cooling of this solution can then lead to the formation of pure crystals.

For instance, a common mixed-solvent system for recrystallization is dichloromethane and methanol. google.com The crude product can be dissolved in a minimal amount of hot dichloromethane, followed by the addition of methanol until turbidity is observed. Subsequent slow cooling can yield purified crystals. Another approach involves layering a solution of the compound in a dense solvent with a less dense, miscible "poor" solvent. Diffusion between the layers can induce slow crystallization at the interface. researchgate.net

In cases where the crude product is an oil, it can be purified by distillation under reduced pressure before attempting crystallization. orgsyn.org

The table below outlines various crystallization techniques that can be applied to purify intermediates in the synthesis of this compound.

| Technique | Description | Key Considerations |

| Single-Solvent Recrystallization | The compound is dissolved in a minimum amount of a hot solvent and allowed to cool slowly. | The solvent should have a steep solubility curve for the compound. |

| Mixed-Solvent Recrystallization | The compound is dissolved in a "good" solvent, and a "poor" solvent is added to induce crystallization. mnstate.edu | The two solvents must be miscible. The addition of the "poor" solvent should be done carefully to avoid rapid precipitation. mnstate.edu |

| Vapor Diffusion | A solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, inducing crystallization. | This method is particularly useful for growing high-quality single crystals for X-ray diffraction analysis. |

| Evaporation | The solvent is allowed to evaporate slowly from a solution of the compound, leading to an increase in concentration and subsequent crystallization. | This method is simple but can sometimes lead to the co-crystallization of impurities if the initial solution is not sufficiently pure. |

Chemical Reactivity and Mechanistic Elucidation of 1,2 Benzenedisulfonate Systems

Nucleophilic Substitution Reactions Within the Aromatic Disulfonate Framework

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic systems. libretexts.org In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. The mechanism typically proceeds through a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org

For dimethyl 1,2-benzenedisulfonate, the methoxysulfonyl group (-SO2OCH3) can act as a leaving group. The presence of a second, strongly electron-withdrawing sulfonate group in the ortho position provides significant activation for this reaction. libretexts.org Electron-withdrawing groups stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction. semanticscholar.org The reaction is more favorable when these activating groups are located at the ortho and/or para positions relative to the leaving group. libretexts.org

The general scheme for a nucleophilic aromatic substitution on this compound would involve the attack of a nucleophile (Nu-) on one of the sulfonyl-bearing carbons, followed by the departure of the methoxysulfonate anion. The reaction is facilitated by the stabilization of the intermediate carbanion by the adjacent sulfonate ester group. The rate of these reactions is typically dependent on the concentration of both the aryl sulfonate and the nucleophile. libretexts.org

Hydrolysis Mechanisms of Sulfonate Esters and Derivatives

The hydrolysis of sulfonate esters, including this compound, has been a subject of extensive research and debate, particularly concerning the precise mechanism of the reaction. acs.orgnih.gov This reaction involves the cleavage of the sulfur-oxygen bond by water, which acts as a nucleophile.

The mechanism of sulfonate ester hydrolysis can, in principle, follow either a stepwise or a concerted pathway. nih.gov

Stepwise Mechanism: This pathway involves an initial nucleophilic attack by a water molecule or hydroxide (B78521) ion on the sulfur atom to form a transient pentacoordinate intermediate (an addition-elimination mechanism). acs.orgnih.gov This intermediate would then break down in a subsequent step to release the leaving group. Evidence for this mechanism has been suggested by studies showing non-linear Brønsted plots for the hydrolysis of a series of aryl benzenesulfonates. rsc.org This break in the plot was interpreted as a change in the rate-limiting step of a two-step process, favoring the stepwise mechanism for poorer leaving groups. acs.orgrsc.org

Concerted Mechanism: In a concerted pathway (SN2-type), the nucleophile attacks the sulfur atom at the same time as the leaving group departs, all within a single transition state. acs.orgquora.comucla.edu There is no stable intermediate formed. quora.com Some computational and experimental studies support this pathway, finding no evidence for a stable pentacoordinate intermediate. whiterose.ac.uk These studies suggest a single, concerted process, particularly for good leaving groups. nih.govwhiterose.ac.uk The reaction is proposed to proceed through an early transition state with minimal bond cleavage to the leaving group. whiterose.ac.uk

The prevailing mechanism can be influenced by factors such as the nature of the leaving group and the strength of the nucleophile. rsc.org

Kinetic studies are crucial for elucidating the mechanisms of sulfonate ester hydrolysis. The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of reactants. enovatia.comunm.edu The reaction can be catalyzed by both acid and base. unm.edu

Brønsted and Hammett plots are often used to probe the nature of the transition state. A Brønsted correlation for the alkaline hydrolysis of aryl benzenesulfonates yielded βleaving group values of -0.27 for substrates with pKa < 8.5 and -0.97 for those with pKa > 8.5, suggesting a change in mechanism or transition state structure. rsc.org However, other studies that extended the dataset found a linear correlation, arguing for a consistent concerted mechanism. whiterose.ac.uk

Computational studies have been employed to model the transition states and intermediates. The table below shows calculated changes in bond distances from the reactant state (RS) to the transition state (TS) for the alkaline hydrolysis of various benzene (B151609) sulfonates, indicating the degree of bond formation and cleavage in the transition state.

| Compound | S–Onuc (RS) (Å) | S–Onuc (TS) (Å) | ΔΔRS → TS (Å) | S–Olg (RS) (Å) | S–Olg (TS) (Å) | ΔΔRS → TS (Å) |

| p-Nitrophenyl benzenesulfonate | 3.51 | 2.22 | -1.29 | 1.69 | 1.89 | +0.20 |

| p-Chlorophenyl benzenesulfonate | 3.49 | 2.21 | -1.28 | 1.68 | 1.86 | +0.18 |

| Phenyl benzenesulfonate | 3.48 | 2.20 | -1.28 | 1.68 | 1.85 | +0.17 |

| p-Methylphenyl benzenesulfonate | 3.47 | 2.20 | -1.27 | 1.68 | 1.84 | +0.16 |

| Data derived from computational studies on related benzene sulfonate systems. S–Onuc refers to the distance to the incoming nucleophile (hydroxide), and S–Olg refers to the distance to the leaving group oxygen. nih.gov |

These data show significant shortening of the bond to the nucleophile and a smaller degree of elongation of the bond to the leaving group in the transition state, providing insight into its structure.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as a benzenonium ion or Wheland intermediate. msu.edu

The sulfonate ester groups (-SO2OR) in this compound are powerful electron-withdrawing groups. As such, they are strongly deactivating towards electrophilic attack. They withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com This deactivating effect means that SEAr reactions on this compound would be significantly slower than on benzene and would likely require harsh reaction conditions, such as high temperatures and strong acid catalysts. libretexts.org

Furthermore, the sulfonate groups are meta-directors. They direct incoming electrophiles to the positions meta to themselves. In the case of this compound, the available positions for substitution are C4 and C5, which are meta to one sulfonate group and para to the other, and C3 and C6 which are ortho and meta. The directing effects would favor substitution at the C4 and C5 positions.

Oxidative and Reductive Transformation Pathways of Aromatic Sulfonates

The benzene ring is relatively resistant to oxidation except under vigorous conditions. The sulfur atoms in the sulfonate ester groups are in their highest oxidation state (+6) and cannot be further oxidized. Therefore, oxidative transformations of this compound would likely target the aromatic ring, leading to its degradation under harsh conditions.

Reductive transformations offer more synthetically useful pathways. The reduction of aromatic sulfonates can proceed through several routes, depending on the reducing agent and reaction conditions.

Desulfonation: This involves the cleavage of the carbon-sulfur bond and its replacement with a hydrogen atom. This can sometimes be achieved by heating with aqueous acid.

Reduction to Thiols: Stronger reducing agents can reduce the sulfonate group to a thiol (-SH).

Electrochemical Reduction: Cathodic reduction can also be used to transform aromatic sulfonate derivatives. For instance, the related compound dimethyl benzene-1,2-diacrylate undergoes a cyclic hydrodimerization upon cathodic reduction. rsc.org This suggests that electrochemical methods could potentially be applied to achieve reductive transformations of this compound.

Despite a comprehensive search for experimental data on the chemical compound "this compound," specific, verifiable analytical and spectroscopic information necessary to construct the requested article is not publicly available. Searches for its CAS number, 82975-59-5, and various combinations of spectroscopic and chromatographic terms have not yielded the required detailed findings.

Information on related compounds such as dimethyl sulfone, various isomers of dimethylbenzene, and other benzenesulfonic acid derivatives has been located. However, this information is not directly applicable to this compound and therefore cannot be used to generate a scientifically accurate and detailed article as per the user's strict outline.

The required data for the following sections and subsections remains unavailable:

Advanced Spectroscopic and Analytical Characterization for Molecular Architecture and Purity Assessment

Hyphenated Chromatographic Techniques for Separation and Purity Profiling: No specific methods or results from techniques such as HPLC or GC-MS for the analysis of Dimethyl 1,2-benzenedisulfonate were found.

Due to the lack of specific experimental data for this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Computational Chemistry and Theoretical Modeling of Dimethyl 1,2 Benzenedisulfonate and Analogues

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests that the molecule can be easily excited, implying higher reactivity, whereas a large gap indicates greater stability. mdpi.com For Dimethyl 1,2-benzenedisulfonate, the electron-withdrawing nature of the two sulfonate groups is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The HOMO would likely be distributed across the benzene (B151609) ring and the oxygen atoms of the sulfonate groups. Analysis of these orbitals helps predict how the molecule will interact with other reagents. rsc.orgnih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for Aromatic Sulfonates This table presents hypothetical data based on typical values for similar compounds to illustrate the concepts of FMO analysis.

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implied Reactivity |

| Benzene | -9.25 | -1.15 | 8.10 | Low |

| Benzenesulfonic Acid | -10.10 | -2.50 | 7.60 | Moderate |

| This compound (Predicted) | -10.80 | -3.10 | 7.70 | Moderate, Electrophilic Ring |

Data is illustrative and not from direct experimental measurement of this compound.

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, provides a visual representation of the charge distribution across a molecule. libretexts.orgresearchgate.net It is generated by mapping the electrostatic potential onto the molecule's electron density surface. ucsb.edu Different colors indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For this compound, an ESP map would be expected to show a high concentration of negative potential (red) around the oxygen atoms of the sulfonate groups due to their high electronegativity. researchgate.net The hydrogen atoms of the methyl groups and the benzene ring would exhibit a positive potential (blue or green), identifying them as potential sites for interaction with nucleophiles. researchgate.netucsb.edu These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will orient itself when approaching another reactant. scispace.com

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. wikipedia.org By calculating the energies of reactants, products, and intermediate structures, chemists can determine the most energetically favorable pathway for a reaction. A critical part of this process is locating the transition state—the highest energy point along the reaction coordinate—which acts as the barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For this compound, theoretical studies could explore various reaction pathways, such as nucleophilic substitution at the sulfur atoms or at the methyl carbons. By modeling the transition states for these different possibilities, it is possible to predict which reaction is more likely to occur under specific conditions. For example, in the related compound dimethyl benzene-1,2-diacrylate, cathodic reduction leads to a cyclic hydrodimer, a novel reaction pathway identified as an electrohydrocyclodimerisation. rsc.org Similar computational approaches could predict analogous or different complex reaction outcomes for this compound.

Conformational Analysis and Steric Hindrance Studies

Molecules are not static entities; they can adopt various three-dimensional arrangements, known as conformations, by rotating around their single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

In this compound, rotation can occur around the carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds. The proximity of the two large sulfonate groups at the 1 and 2 positions on the benzene ring introduces significant steric hindrance. This steric clash will heavily restrict the free rotation around the C-S bonds, forcing the sulfonate groups to adopt specific orientations to minimize repulsion. The most stable conformer will be the one that best balances the electronic effects with the steric demands of the bulky, adjacent substituents. libretexts.orglibretexts.org Computational methods can systematically rotate these bonds and calculate the energy at each step, generating a potential energy profile that reveals the most stable conformers.

Table 2: Predicted Steric Interactions in this compound Conformers This table outlines the key steric interactions that would be considered in a computational conformational analysis.

| Interaction Type | Bonds Involved | Description of Steric Hindrance | Predicted Stability Outcome |

| 1,2-Disubstituent Repulsion | C1-S and C2-S | The two -SO₂(OCH₃) groups are adjacent, leading to significant van der Waals repulsion between the oxygen atoms of the two groups. | Rotation around the C-S bonds is highly restricted, favoring conformations that maximize the distance between the sulfonate groups. |

| Methyl Group Orientation | S-O-C | Rotation around the S-O bonds determines the position of the methyl groups relative to the benzene ring and the other sulfonate group. | Conformations where methyl groups are pointed away from the adjacent sulfonate group would be more stable. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. youtube.com In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and the motions of all atoms are calculated by solving Newton's equations of motion. youtube.comrutgers.edu

An MD simulation of this compound could reveal how the molecule tumbles and changes its conformation in solution. researchgate.net It would also provide detailed information on how the molecule interacts with its surroundings. For instance, simulations could characterize the hydration shell around the molecule, showing how water molecules orient themselves around the polar sulfonate groups and the nonpolar benzene ring. nih.gov This information is crucial for understanding the compound's solubility and how the solvent might influence its reactivity. Studies on the related molecule Dimethyl Sulfoxide (DMSO) have used MD simulations to investigate its interactions with water and biological membranes, demonstrating the power of this technique to probe complex molecular interactions. rutgers.edunih.govnih.gov

Research Applications in Advanced Chemical Synthesis and Materials Science

Precursor Role in the Development of High-Performance Polymeric Materials

The rigid structure and reactive nature of the 1,2-benzenedisulfonate moiety make it a valuable building block for high-performance polymers. While direct polymerization of Dimethyl 1,2-benzenedisulfonate is not common, its derivatives, particularly those that can be converted into monomers like 1,2-disulfonimides, are of significant interest for creating polymers with enhanced thermal and mechanical properties.

One proposed synthetic pathway involves the conversion of a related starting material, 4-methyl-1,2-benzenedisulfonic acid, into a dicarbonyl chloride monomer. This process begins with the diazotization of 2-amino-5-methyl-benzenesulfonic acid, followed by a nucleophilic substitution that introduces the second sulfonic acid group, yielding 4-methyl-1,2-benzenedisulfonic acid. nih.gov This intermediate can then be converted into a disulfonyl chloride and subsequently condensed with an amine, like p-toluidine (B81030), to form a stable 1,2-disulfonimide ring. nih.gov Further functionalization, such as the oxidation of methyl groups to carboxylic acids and then to acyl chlorides, would yield a monomer suitable for polymerization. nih.gov These monomers are analogous to those used in creating high-performance poly(amide-imide)s and are explored for their potential to form robust polymer chains. nih.gov

The incorporation of sulfonate groups into polymer backbones is a key strategy for designing advanced gas separation membranes. researchgate.netwikipedia.org These ionic groups can enhance the selectivity of membranes for polar gases like carbon dioxide (CO₂) over nonpolar gases such as nitrogen (N₂) and methane (B114726) (CH₄). researchgate.netazorobotics.com Polymers derived from monomers containing the 1,2-benzenedisulfonate unit are expected to leverage this effect.

Sulfonated polyimides (SPIs) are a well-studied class of materials for gas separation. researchgate.net The introduction of sulfonic acid groups, which can be derived from sulfonated monomers, creates materials with strong intermolecular interactions that can decrease the diffusivity of larger gas molecules, thereby improving selectivity. researchgate.net For instance, in CO₂/N₂ separation, the presence of sulfonate groups facilitates the transport of the more soluble CO₂, leading to high separation factors. azorobotics.com The performance of these membranes can be significantly enhanced under humid conditions, where water molecules plasticize the polymer matrix and create interconnected water-rich domains that facilitate gas transport. researchgate.net Research has shown that CO₂ permeability in sulfonated polyimide membranes can increase by over an order of magnitude with increasing humidity, alongside a twofold or greater increase in CO₂/N₂ selectivity. researchgate.net

The architecture of the polymer is crucial. For example, multiblock copolymers with defined sulfonated and non-sulfonated segments can form more distinct phase-separated morphologies compared to random copolymers. mdpi.com This well-defined nanostructure leads to better-connected ion conduction channels, which is beneficial for gas transport. mdpi.com

Table 1: Gas Separation Performance of a Representative Sulfonated Polyimide Membrane

| Gas Pair | Relative Humidity | Temperature | Pressure (atm) | Separation Factor | CO₂ Permeability (Barrer*) | Reference |

|---|---|---|---|---|---|---|

| CO₂/N₂ | 96% | 50°C | 1 | 51 | 290 | researchgate.net |

*1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

The relationship between the chemical structure of a polymer and its macroscopic properties is fundamental to materials science. researchgate.net For polymers incorporating the 1,2-benzenedisulfonate unit, the key structural features are the rigidity of the aromatic backbone and the presence of the ionic sulfonate groups. These features profoundly influence properties such as solubility, thermal stability, and mechanical strength. mdpi.comresearchgate.net

In sulfonated polymers, the location and concentration of the sulfonic acid groups are critical variables. Attaching these groups to the main polymer chain versus a flexible side chain can significantly impact properties like ionic conductivity. mdpi.com Studies on sulfonated polyimides have shown that flexible sulfonic acid groups, combined with a block copolymer structure, lead to more developed phase separation and higher ionic conductivity compared to random copolymers where the ionic groups are on the main chain. mdpi.com This is because the flexible side chains allow for more efficient self-assembly into ion-rich domains, creating continuous pathways for ion and molecule transport. mdpi.com

The introduction of sulfonate groups generally enhances a polymer's thermal stability and can improve its mechanical properties up to a certain concentration, after which excessive water absorption can lead to swelling and a loss of mechanical integrity. wikipedia.org The inherent rigidity of the benzene-1,2-disulfonate unit would contribute to a high glass transition temperature (Tg) and good mechanical strength in the resulting polymers. Understanding these structure-property relationships allows for the targeted design of polymers for specific applications, such as high-temperature fuel cell membranes or selective gas separation layers. researchgate.net

Utilization in Coordination Chemistry and Metal-Organic Frameworks

The de-esterified form of this compound, the 1,2-benzenedisulfonate dianion, is a versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The two sulfonate groups can act as bridging or chelating ligands, binding to metal centers to form extended one-, two-, or three-dimensional networks.

The design of organic ligands is a cornerstone of modern coordination chemistry, dictating the structure and function of the resulting metal complexes. materiability.com Sulfonate groups are effective coordinating moieties, and their use in multidentate ligands has led to a variety of novel materials. nih.gov The 1,2-benzenedisulfonate ligand is particularly interesting due to the close proximity of its two anionic sulfonate groups, which can lead to the formation of stable chelate rings with metal ions or bridge adjacent metal centers, influencing the dimensionality of the resulting framework.

The coordination can involve direct metal-sulfonate bonds or interactions mediated by hydrogen bonds with other ligands, such as water or imidazole, that are coordinated to the metal. nih.gov The geometry of the ligand plays a crucial role; for instance, using 1,2-, 1,3-, or 1,4-disubstituted benzene-based ligands with the same metal and co-ligands can result in coordination polymers with completely different dimensionalities and network topologies. nih.gov Research on related phenyl sulfonate ligands has shown their ability to act as counter-ions or as direct ligands in the formation of 1D, 2D, and 3D coordination polymers, highlighting the versatility of the sulfonate group in constructing supramolecular architectures. nih.gov

For example, studies on cobalt(II) coordination polymers with other phenyl sulfonate ligands reveal how these units participate in the crystal structure. nih.gov In some cases, the sulfonate groups are not directly coordinated to the metal center but are present in the crystal lattice as counter-ions, forming extensive hydrogen-bonding networks with coordinated water molecules that define the final 3D supramolecular architecture. nih.gov In other structures, the sulfonate groups directly bind to the metal centers. researchgate.net The geometry of the sulfur atom in sulfonyl groups is typically tetrahedral.

In a related zinc(II) coordination polymer, a thiol-containing oxadiazole ligand coordinates to the zinc center through both nitrogen and sulfur atoms, forming zigzag chains. This demonstrates the ability of sulfur-containing functional groups to form robust, extended networks. The table below details crystallographic data for a representative 1D Mn(II) coordination polymer, illustrating the typical information obtained from such studies.

Table 2: Representative Crystallographic Data for a 1D Mn(II) Coordination Polymer

| Parameter | Value | Reference |

|---|---|---|

| Formula | [Mn₂(L)(SCN)₂(OH)₂]₃·CH₃OH | |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| Mn(II) Coordination | Octahedral (O₄N₂) | |

| Key Bond Distances | Mn1–N1: 2.2631 Å, Mn1–N7: 2.1846 Å, Mn1–O2: 2.2082 Å |

Exploration of Catalytic and Electroactive Properties of Aromatic Disulfonate Derivatives

The functional groups present in this compound and its derivatives suggest potential applications in catalysis and as components of electroactive materials.

The sulfonic acid groups (after hydrolysis of the ester) are strong Brønsted acids, and incorporating them into materials can impart catalytic activity. Aromatic sulfonates have been used in catalysts for various organic transformations. nih.gov For instance, metal coordination polymers containing phenyl sulfonate ligands have been successfully employed as recyclable, heterogeneous catalysts for one-pot Biginelli reactions under solvent-free conditions, demonstrating high yields. nih.gov The acidic nature of the sulfonate group can also be utilized in acid-catalyzed reactions like hydrocracking or esterification. Supported catalysts, where sulfonic acid groups are anchored to a solid support like silica (B1680970), are effective in promoting reactions such as the sulfonation of aromatic compounds.

Furthermore, polymers containing ionic groups, such as sulfonates, are a major class of ionic electroactive polymers (EAPs). wikipedia.orgazorobotics.commdpi.com EAPs are materials that change size or shape when stimulated by an electric field. wikipedia.org Ionic EAPs operate via the displacement of ions within the polymer matrix, which typically requires low voltages (1-2 V). azorobotics.com The incorporation of 1,2-benzenedisulfonate units into a polymer backbone would create a polyelectrolyte. Such polymers, particularly when solvated to form ionic gels, can function as actuators, artificial muscles, or sensors. wikipedia.orgmdpi.com The performance of these materials is linked to their ion conductivity, which, as noted earlier, is highly dependent on the polymer's nanostructure and the connectivity of the ionic domains. mdpi.com

Functionalization Applications in Polymeric Matrices and Composite Materials

Following a comprehensive review of scientific literature and chemical databases, no specific research has been found regarding the application of this compound for the functionalization of polymeric matrices or in the creation of composite materials. While the individual chemical moieties, such as the benzene (B151609) ring, sulfonate groups, and methyl esters, are common in polymer and materials science, the specific compound "this compound" does not appear in published research within this context.

The search for applications of this compound in polymer functionalization and composite materials did not yield any specific examples or detailed research findings. This suggests that its use as a monomer, a cross-linking agent, a surface modifier for polymers, or as a component in composite materials has not been a significant area of academic or industrial research to date.

General chemical principles suggest that a molecule with the structure of this compound could theoretically be explored in materials science. The sulfonate ester groups could potentially undergo reactions to link the molecule to polymer chains or other material components. However, without experimental evidence or published studies, any discussion of its potential applications would be purely speculative and would not meet the requirement for scientifically accurate and detailed research findings.

Given the absence of research data, no data tables on its performance or properties in polymeric matrices or composite materials can be provided.

Environmental Research Perspectives on Aromatic Sulfonates

Investigation of Biodegradation and Abiotic Degradation Pathways in Environmental Systems (focusing on related sulfonates)

The environmental fate of aromatic sulfonates, a class of compounds that includes Dimethyl 1,2-benzenedisulfonate, is of significant interest due to their widespread industrial use. Research into their degradation reveals that the presence and positioning of the sulfonate groups on the aromatic ring are critical determinants of their persistence in the environment.

Studies on the biodegradation of aromatic sulfonates indicate that while some monosulfonated compounds can be degraded by microorganisms, the presence of multiple sulfonate groups often leads to increased resistance to microbial attack. For instance, research on municipal sewage treatment plants has shown that while monosulfonated benzenes and naphthalenes can be partially removed during biological treatment, naphthalenedisulfonates are not effectively eliminated. nih.gov This suggests that benzenedisulfonates, such as this compound, may also exhibit persistence in conventional wastewater treatment processes. The high polarity imparted by the sulfonate groups can hinder the transport of these compounds across microbial cell membranes, thereby limiting their bioavailability for intracellular enzymatic degradation.

The general mechanism for the aerobic bacterial degradation of aromatic sulfonates often involves an initial desulfonation step, which can be a significant rate-limiting factor. This process is catalyzed by specific enzymes that cleave the carbon-sulfur bond, releasing sulfite (B76179) and the corresponding aromatic alcohol. The resulting aromatic ring can then be cleaved and further metabolized. However, the efficiency of this initial desulfonation can be significantly influenced by the substitution pattern on the aromatic ring.

Abiotic degradation pathways for aromatic sulfonates in the environment are generally considered to be slow. While photolysis can contribute to the degradation of some aromatic compounds, the presence of sulfonate groups can alter the photochemical reactivity. The strong electron-withdrawing nature of the sulfonate group can make the aromatic ring less susceptible to oxidative degradation processes.

The persistence of related sulfonated compounds in various environmental compartments is highlighted in the following table:

| Compound Family | Environmental Fate Observation | Reference |

| Naphthalenedisulfonates | Not effectively removed by biological treatment in municipal sewage treatment plants. | nih.gov |

| Linear Alkylbenzene Sulfonates (LAS) | Do not degrade under strictly anaerobic conditions that lead to methane (B114726) generation. | who.int |

Development of Analytical Methodologies for Environmental Monitoring and Detection of Sulfonated Compounds

The effective monitoring of sulfonated aromatic compounds, including this compound, in environmental matrices is crucial for understanding their distribution and persistence. Due to their polarity and often low concentrations, sophisticated analytical techniques are required for their detection and quantification.

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the principal analytical tool for the determination of aromatic sulfonates in environmental samples. researchgate.net This technique offers the necessary selectivity and sensitivity to detect these compounds in complex matrices such as wastewater, surface water, and soil.

Sample Preparation: Before instrumental analysis, a sample preparation step is typically necessary to extract and concentrate the analytes from the environmental matrix and remove interfering substances. Solid-phase extraction (SPE) with polymeric cartridges is a commonly employed method for this purpose. nih.gov

Chromatographic Separation: Reversed-phase liquid chromatography is often used to separate different aromatic sulfonates. Ion-pair liquid chromatography, where a counter-ion is added to the mobile phase to improve the retention of the anionic sulfonates on the non-polar stationary phase, has also been successfully applied. nih.gov

Mass Spectrometric Detection: Mass spectrometry, particularly with electrospray ionization (ESI) in negative ion mode, is well-suited for the detection of sulfonated compounds. Tandem mass spectrometry (MS/MS), often utilizing an ion trap or high-resolution mass analyzer like an Orbitrap, provides enhanced specificity and allows for the unequivocal identification of target compounds. nih.govnih.gov A key feature in the mass spectra of aromatic sulfonates is the characteristic fragmentation, which can be used for their selective detection. For example, the monitoring of specific fragment ions resulting from the cleavage of the molecule can help to distinguish isomers and quantify the compounds accurately. nih.gov

The following table summarizes key aspects of analytical methodologies used for related sulfonated compounds:

| Analytical Technique | Key Features | Application | Reference |

| Ion-Pair Liquid Chromatography-Electrospray-Mass Spectrometry (IPC-ESI-MS) | Optimized for monitoring benzenesulfonates and naphthalenesulfonates. | Municipal sewage treatment plants. | nih.gov |

| Liquid Chromatography-Ion-Trap Mass Spectrometry (LC-IT-MS) | Allows for the discrimination and quantification of positional isomers of linear alkylbenzene sulfonates. | Environmental samples. | nih.gov |

| Pressurised Hot Water Extraction (PHWE) and LC-Orbitrap-HRMS | Developed for the determination of polar benzenesulfonamide (B165840) derivatives in sewage sludge. | Sewage sludge. | nih.gov |

Future Research Directions and Emerging Paradigms

Integration of Dimethyl 1,2-Benzenedisulfonate in Novel Catalytic Systems

The unique electronic and structural features of aromatic sulfonates suggest a potential role for this compound in the development of novel catalytic systems. Future research should focus on its utility as a ligand for transition metal catalysts or as an organocatalyst itself. Investigations could explore its coordination chemistry with various metal centers and the subsequent catalytic activity of the resulting complexes in reactions such as cross-coupling, hydrogenation, or polymerization. The steric hindrance and electronic effects imparted by the two sulfonate ester groups could offer unique selectivity and reactivity profiles compared to existing ligands.

Exploration of Undiscovered Material Applications

The material science applications of this compound are a largely unexplored frontier. Aromatic sulfonates are known to exhibit interesting properties, including thermal stability and conductivity, which could be leveraged in the design of advanced materials. Future studies could investigate the incorporation of this compound into polymer backbones to enhance their thermal resistance or flame retardant properties. Furthermore, its potential as a component in organic electronic materials, such as conductive polymers or as an electrolyte additive in battery technology, warrants thorough investigation.

Advanced Theoretical Approaches for Predictive Modeling and Design

Computational chemistry and theoretical modeling offer powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. Advanced theoretical approaches, such as density functional theory (DFT) and molecular dynamics (MD) simulations, should be employed to build a comprehensive in-silico profile of this compound. These studies could predict its reactivity, stability, and potential interactions with other molecules, which would be invaluable for designing its role in catalytic systems or new materials. Predictive modeling can significantly accelerate the discovery process by identifying the most promising avenues for experimental validation.

Q & A

Q. Q1. What are the key experimental considerations for synthesizing dimethyl 1,2-benzenedisulfonate?

Methodological Answer: Synthesis typically involves sulfonation of 1,2-benzenediol followed by esterification with methanol. Critical parameters include:

- Temperature control : Excessive heat may lead to over-sulfonation or decomposition.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) are commonly used, but purity must be verified to avoid side reactions.

- Purification : Column chromatography or recrystallization is recommended to isolate high-purity product. Validate purity via NMR (¹H/¹³C) and HPLC-MS to confirm absence of unreacted intermediates or byproducts .

Q. Q2. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

- Solubility profiling : Test in polar (water, DMSO) and nonpolar solvents (hexane) to guide reaction solvent selection.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm structural integrity and identify sulfonate ester peaks (δ ~3.5 ppm for methyl groups).

- FT-IR : Validate S=O stretching vibrations (~1350–1200 cm⁻¹).

- HPLC : Quantify purity and detect trace impurities .

Q. Q3. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and handling due to potential release of sulfonic acid vapors.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Follow institutional guidelines for sulfonate ester waste .

Advanced Research Questions

Q. Q4. How can this compound be utilized in synthesizing supramolecular architectures?

Methodological Answer: The compound’s dual sulfonate ester groups act as hydrogen-bond acceptors, enabling:

- Self-assembly studies : Design experiments to evaluate its interaction with complementary hydrogen-bond donors (e.g., urea derivatives) in nonpolar solvents.

- Polymer crosslinking : Incorporate into copolymer systems to study effects on mechanical properties (e.g., tensile strength via rheometry).

- Data validation : Compare experimental results (e.g., XRD for crystal structures) with computational models (DFT simulations) to resolve discrepancies in assembly mechanisms .

Q. Q5. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Variable analysis : Identify inconsistencies in reaction conditions (e.g., solvent polarity, catalyst loading).

- Reproducibility testing : Replicate conflicting studies while controlling for moisture (use anhydrous solvents) and oxygen (inert atmosphere).

- Advanced analytics : Employ LC-MS/MS to detect trace intermediates or degradation products that may explain divergent results. Cross-reference with literature databases (e.g., SciFinder, Reaxys) to identify methodological biases .

Q. Q6. What experimental designs are optimal for studying the hydrolysis kinetics of this compound?

Methodological Answer:

- pH-dependent studies : Monitor hydrolysis rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy (track absorbance changes at λ ~270 nm).

- Temperature gradients : Conduct Arrhenius analysis by varying temperatures (25–80°C) to calculate activation energy.

- Mechanistic probes : Introduce isotopic labeling (e.g., D₂O) to distinguish between acid-catalyzed vs. nucleophilic pathways. Validate with kinetic isotope effects (KIE) .

Q. Q7. How can this compound be applied in functionalizing biomolecules?

Methodological Answer:

- Sulfonate-directed conjugation : React with amine-containing biomolecules (e.g., lysine residues in proteins) under mild alkaline conditions (pH 8–9).

- Stability assays : Use circular dichroism (CD) or fluorescence spectroscopy to confirm biomolecule integrity post-functionalization.

- Competitive binding studies : Compare sulfonate-modified vs. native biomolecules in target binding assays (e.g., SPR or ITC) to evaluate functional impacts .

Data Analysis and Literature Review

Q. Q8. How should researchers address gaps in peer-reviewed data on this compound?

Methodological Answer:

- Systematic reviews : Use Boolean search strategies (e.g., "this compound AND synthesis") across PubMed, Web of Science, and CAS databases. Filter for studies with validated analytical methods (e.g., NMR purity >95%).

- Data triangulation : Cross-reference patents, conference abstracts, and institutional reports to fill knowledge gaps. Highlight methodological limitations (e.g., lack of reproducibility details) in existing literature .

Q. Q9. What strategies can mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process optimization : Use design of experiments (DoE) to identify critical factors (e.g., reaction time, stoichiometry).

- QC protocols : Implement in-process monitoring (e.g., inline FT-IR for real-time reaction tracking).

- Statistical analysis : Apply ANOVA to compare batch yields and purity, addressing outliers through root-cause analysis (e.g., raw material impurities) .

Q. Q10. How can computational chemistry enhance experimental research on this compound?

Methodological Answer:

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and stability.

- DFT calculations : Model reaction pathways (e.g., hydrolysis or nucleophilic substitution) to guide experimental design.

- Docking studies : Predict affinity for biological targets (e.g., enzymes) to prioritize in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.